S(-)-1-(Pentafluorophenyl)ethanol

描述

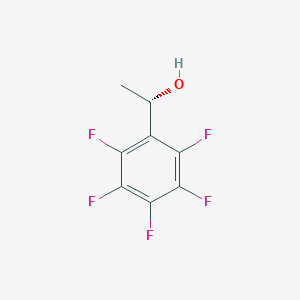

S(-)-1-(Pentafluorophenyl)ethanol (CAS: 104371-20-2) is a chiral fluorinated aromatic alcohol with the molecular formula C₈H₅F₅O and a molecular weight of 212.12 g/mol. Its structure features a pentafluorophenyl group attached to a chiral ethanol moiety, giving it distinct electronic and steric properties due to the strong electron-withdrawing effects of fluorine atoms .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S(-)-1-(Pentafluorophenyl)ethanol typically involves the reduction of pentafluorophenyl ketone using chiral reducing agents. One common method is the enantioselective reduction using chiral catalysts or reagents to achieve the desired stereochemistry. For instance, the reduction can be carried out using borane complexes or chiral oxazaborolidine catalysts under controlled conditions to yield the S(-)-enantiomer .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and enantiomeric purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

化学反应分析

Types of Reactions: S(-)-1-(Pentafluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: Pentafluorophenyl ketone.

Reduction: Pentafluorophenylethane.

Substitution: Pentafluorophenyl halides (e.g., pentafluorophenyl chloride or bromide).

科学研究应用

Pharmaceutical Development

S(-)-1-(Pentafluorophenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. The fluorinated aromatic compounds derived from it exhibit enhanced biological activity due to their increased lipophilicity and metabolic stability. This compound has been utilized in the development of drugs targeting a range of conditions, including cancer and infectious diseases. The incorporation of fluorine atoms often leads to improved pharmacokinetic properties, making these compounds more effective in therapeutic applications .

Material Science

In material science, this compound is employed in the formulation of specialty polymers and coatings. Its fluorinated structure imparts unique properties such as increased chemical resistance and thermal stability, which are advantageous for high-performance applications. These materials are particularly useful in environments where durability and resistance to harsh chemicals are required .

Analytical Chemistry

The compound is also recognized for its role in analytical chemistry, where it acts as a valuable reagent in chromatographic methods. Its distinct properties facilitate the separation and identification of complex mixtures, making it an essential tool in laboratories focused on chemical analysis. The unique reactivity of this compound allows for precise measurements and improved accuracy in analytical results .

Fluorinated Compounds Research

Researchers utilize this compound to explore the effects of fluorination on chemical reactivity and stability. This research is critical for designing new materials and chemicals with tailored properties. The study of its reactivity patterns contributes to a deeper understanding of fluorinated compounds' behavior in various chemical processes, aiding the development of innovative applications .

Environmental Studies

In environmental chemistry, this compound plays a significant role in assessing the behavior and fate of fluorinated compounds within ecosystems. This research is vital for regulatory compliance and safety assessments concerning the environmental impact of such substances. Understanding how these compounds interact with biological systems helps inform policies related to environmental protection .

作用机制

The mechanism by which S(-)-1-(Pentafluorophenyl)ethanol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the pentafluorophenyl group, which can stabilize reaction intermediates and transition states. In biological systems, the fluorine atoms can enhance binding interactions with target proteins, potentially leading to increased potency and selectivity .

相似化合物的比较

Key Physical Properties :

- Melting Point : 41–42°C

- Optical Activity : [α]²⁰/D = 7.0 ± 0.5° (c = 1% in pentane)

- Applications : Widely used as a chiral resolving agent in enantioselective synthesis and as a precursor for pharmaceuticals and advanced materials .

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Fluorinated ethanol derivatives differ in the number and position of fluorine atoms on the phenyl ring, significantly altering their reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Fluorinated Ethanol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Melting Point (°C) | Optical Activity ([α]²⁰/D) |

|---|---|---|---|---|---|---|

| S(-)-1-(Pentafluorophenyl)ethanol | 104371-20-2 | C₈H₅F₅O | 212.12 | 2,3,4,5,6-pentafluoro | 41–42 | +7.0 ± 0.5 (pentane) |

| (S)-1-(4-Fluorophenyl)ethanol | 101219-73-2 | C₈H₉FO | 140.15 | 4-monofluoro | N/A | Not reported |

| (S)-1-(2-Fluorophenyl)ethanol | 171032-87-4 | C₈H₈FO | 140.15 | 2-monofluoro | N/A | Not reported |

| (S)-1-(3,4-Difluorophenyl)ethanol | 126534-40-5 | C₈H₈F₂O | 158.15 | 3,4-difluoro | N/A | Not reported |

Stability and Handling

- Thermal Stability: The pentafluorophenyl group increases thermal stability compared to monofluorinated derivatives, which may degrade under harsh conditions .

Research Findings and Case Studies

Material Science

- Fullerene Stabilization: Pentafluorophenyl esters (e.g., PC61BPF) prevent aggregation in polymer-fullerene blends, highlighting the role of fluorine in material stability—a property extendable to ethanol derivatives in polymer matrices .

生物活性

S(-)-1-(Pentafluorophenyl)ethanol is a chiral compound notable for its unique structure characterized by a pentafluorophenyl group attached to an ethanol backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of this compound is C8H5F5O, with a molecular weight of approximately 212.119 g/mol. It exhibits a melting point of 41-42 °C and a boiling point of 162.9 °C at standard atmospheric pressure. The presence of five fluorine atoms significantly influences its chemical reactivity, enhancing lipophilicity and metabolic stability, which are critical factors in drug development.

Synthetic Routes

This compound can be synthesized through various methods, including:

- Enzymatic Production : Using engineered bifunctional fusion proteins that catalyze the reduction of pentafluoroacetophenone with high enantiomeric excess (99.9%) for the desired S-enantiomer.

- Chemical Synthesis : Traditional synthetic routes involve the reaction of pentafluorophenol derivatives with ethylene glycol or related compounds under specific conditions .

Biological Activity

Research indicates that this compound may possess several biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antifungal and antibacterial properties. These activities have been attributed to the compound's ability to interact with biological membranes and enzymes due to its unique fluorinated structure .

| Biological Activity | Type | Mechanism |

|---|---|---|

| Antifungal | Yes | Disruption of fungal cell membranes |

| Antibacterial | Yes | Inhibition of bacterial enzyme activity |

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enhanced Binding Interactions : The electron-withdrawing nature of the pentafluorophenyl group may stabilize interactions with target proteins, potentially increasing the potency and selectivity of the compound.

- Metabolic Stability : The fluorinated structure can confer resistance to metabolic degradation, allowing for prolonged activity in biological systems.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship (SAR) indicated that modifications to the fluorinated group could enhance efficacy .

- Fluorinase Pathway Exploration : Research into the biosynthesis pathways involving fluorinase enzymes has shown that similar fluorinated compounds exhibit varying degrees of toxicity and biological activity, providing insights into how this compound might behave in complex biological systems .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of S(-)-1-(Pentafluorophenyl)ethanol?

The enantioselective synthesis of this compound often employs chiral catalysts or biocatalysts. For example, triethylamine-mediated reactions with fluorinated precursors (e.g., 1-amino-2,3,4,5,6-pentafluorobenzene) in polar aprotic solvents can yield stereochemically pure products. Kinetic resolution using lipases or asymmetric reduction of ketones with chiral reducing agents (e.g., CBS catalysts) is also effective . Key parameters include temperature control (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of fluorinated aromatic precursors to reducing agents.

Q. How can the purity and stereochemical integrity of this compound be validated experimentally?

Analytical methods include:

- Chiral HPLC : Using pentafluorophenyl (PFP) stationary phases (e.g., Ascentis® Express F5) to resolve enantiomers based on fluorine-mediated selectivity .

- Polarimetry : Measuring specific optical rotation ([α]D) to confirm enantiomeric excess.

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR detects diastereomeric impurities.

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies of structurally similar fluorinated alcohols .

Advanced Research Questions

Q. What intermolecular interactions govern the crystalline packing of this compound, and how do they influence material properties?

Crystal structures of fluorinated aryl ethanol derivatives reveal 3D networks stabilized by C–H···F hydrogen bonds and π-π stacking between aromatic rings. For example, Hirshfeld surface analysis of analogous compounds shows F···H (14–18%) and F···F (5–8%) interactions, which enhance thermal stability and reduce solubility in nonpolar solvents. The pentafluorophenyl group’s electron-withdrawing nature also impacts melting points and reactivity .

Q. Why does this compound exhibit resistance to iodine-catalyzed dehydration or dimerization under standard conditions?

Unlike non-fluorinated analogues (e.g., 1-phenylethanol), the strong electron-withdrawing effect of the pentafluorophenyl group destabilizes carbocation intermediates, suppressing dehydration. Steric hindrance from the bulky fluorinated aryl group further limits nucleophilic attack, as observed in iodine-catalyzed reactions at 85°C . Alternative activation strategies, such as Lewis acid catalysts (e.g., BF₃·OEt₂), may overcome this inertness.

Q. How do computational methods aid in predicting the reactivity and spectroscopic signatures of this compound?

- DFT Calculations : Optimize geometry and predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis sets).

- Molecular Dynamics (MD) : Simulate solvent interactions and aggregation behavior in solution.

- Hirshfeld Surface Analysis : Quantify intermolecular interaction contributions (e.g., F···H vs. C–H···O) from crystallographic data .

Q. What role does this compound play in designing functional materials?

The compound’s fluorinated aryl group enhances hydrophobicity and thermal stability, making it valuable for:

- Surface Modifiers : Self-assembled monolayers (SAMs) on metals or nanoparticles.

- Chiral Solvating Agents : Enantiomer discrimination in NMR-based assays.

- Precursors for Fluorinated Polymers : Via esterification or etherification reactions .

Q. Contradictions and Open Challenges

Q. How can conflicting reactivity data (e.g., inertness in iodine-mediated reactions vs. catalytic activity in esterifications) be reconciled?

Reactivity discrepancies arise from the balance between electronic effects (fluorine’s electron-withdrawing nature) and steric hindrance. For example, iodine’s electrophilic character is insufficient to activate the substrate, but Pd-catalyzed cross-coupling or enzymatic catalysis (e.g., Candida antarctica lipase B) may enable transformations by lowering activation barriers . Systematic screening of reaction conditions (e.g., solvent polarity, temperature) is critical.

Q. What are the limitations of current synthetic methods for scaling up enantiopure this compound?

Challenges include:

- Cost of Fluorinated Precursors : Pentafluorobenzene derivatives are expensive.

- Catalyst Recycling : Chiral catalysts (e.g., Ru-BINAP complexes) require optimization for reuse.

- Byproduct Formation : Fluorine substituents can lead to side reactions (e.g., defluorination under acidic conditions).

Green chemistry approaches, such as biocatalysis in ionic liquids, are being explored to address these issues .

Q. Methodological Recommendations

- Synthesis : Prioritize asymmetric hydrogenation or enzymatic resolution for high enantiomeric excess (>99% ee).

- Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to map intermolecular interactions.

- Applications : Explore fluorinated surfactants or chiral stationary phases for chromatography .

属性

IUPAC Name |

(1S)-1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104371-20-2 | |

| Record name | (S)-(-)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。